molecular formula C13H15O4- B14718756 (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate CAS No. 21654-17-1

(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate

Cat. No.: B14718756
CAS No.: 21654-17-1
M. Wt: 235.26 g/mol
InChI Key: CPOFBLAMUMBJNV-LLVKDONJSA-M
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Description

(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate is a chiral ester compound characterized by a stereogenic center at the C2 position, a benzyl substituent, and an ethoxy-4-oxobutanoate moiety. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.3 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

Properties

CAS No.

21654-17-1

Molecular Formula

C13H15O4-

Molecular Weight

235.26 g/mol

IUPAC Name

(2R)-2-benzyl-4-ethoxy-4-oxobutanoate

InChI

InChI=1S/C13H16O4/c1-2-17-12(14)9-11(13(15)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16)/p-1/t11-/m1/s1

InChI Key

CPOFBLAMUMBJNV-LLVKDONJSA-M

Isomeric SMILES

CCOC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)[O-]

Canonical SMILES

CCOC(=O)CC(CC1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate typically involves the esterification of (2R)-2-benzyl-4-hydroxy-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2R)-2-benzyl-4-ethoxy-4-oxobutanoic acid.

    Reduction: Reduction of the ketone group can yield (2R)-2-benzyl-4-ethoxybutanol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: (2R)-2-Benzyl-4-ethoxy-4-oxobutanoic acid.

    Reduction: (2R)-2-Benzyl-4-ethoxybutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, altering the enzyme’s activity and affecting the overall metabolic pathway.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three structurally related esters (Table 1):

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use
(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate C₁₃H₁₆O₄ 236.3 Benzyl, ethoxy ester, ketone Synthetic intermediate
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate C₂₀H₁₈O₇ 370.4 Benzoyloxy, hydroxyl, cyclic oxooxolane Research and development
Ethyl 4-oxo-4-phenylbutanoate C₁₂H₁₄O₃ 206.2 Phenyl, ethyl ester, ketone Flavor/fragrance synthesis
Methyl 2-benzyl-3-oxopentanoate C₁₃H₁₆O₃ 220.3 Benzyl, methyl ester, ketone Asymmetric catalysis

Key Observations :

  • Steric and Electronic Effects: The benzyl group in (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate enhances steric hindrance compared to simpler esters like ethyl 4-oxo-4-phenylbutanoate. This hindrance can influence reaction kinetics in catalytic processes.
  • Chirality: Unlike non-chiral analogues (e.g., ethyl 4-oxo-4-phenylbutanoate), the (2R)-configuration enables enantioselective applications, similar to methyl 2-benzyl-3-oxopentanoate.

Physicochemical Properties

However, inferences can be drawn:

  • Solubility: The ethoxy group in (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate likely improves solubility in polar aprotic solvents (e.g., THF, DCM) compared to purely aromatic esters.
  • Stability : The absence of hydroxyl or reactive cyclic structures (as seen in ’s compound) suggests greater hydrolytic stability under basic conditions.

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